molecular formula C18H21ClN4O B2802489 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2320377-65-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2802489
CAS No.: 2320377-65-7
M. Wt: 344.84
InChI Key: GENWSMJMUPZRSS-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic chemical compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique bicyclic structure, which includes a triazole ring and a chlorophenyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one can be synthesized through a series of chemical reactions starting from readily available precursors. A typical synthetic route involves the formation of the triazole ring through cyclization reactions, followed by the incorporation of the azabicyclooctane moiety via nucleophilic substitution. The final step usually involves the coupling of the chlorophenyl group through a condensation reaction.

Industrial Production Methods: : In industrial settings, the synthesis of this compound might be scaled up using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are typically employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the electronic and steric properties of the functional groups present in the compound.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation or nucleophilic substitution can be performed using reagents like halogens or nucleophiles such as amines or thiols.

Major Products: : The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups, modifying the chemical properties of the compound.

Scientific Research Applications

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential role in biochemical assays and as a probe for studying biological processes.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.

  • Industry: : Utilized in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one is closely related to its interaction with molecular targets, such as enzymes or receptors. This compound may act by binding to specific sites on proteins, altering their function or activity. The triazole ring and the azabicyclooctane moiety are crucial for these interactions, influencing the compound's pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one and 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one.

  • Uniqueness: : The presence of the specific chlorophenyl group and the triazole ring in this compound confers unique chemical and biological properties, differentiating it from other related compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(8-14)4-7-18(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h1-3,8,11-12,15-17H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENWSMJMUPZRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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